Cas no 2270913-67-0 (Pyridine, 2-(3-azetidinylmethoxy)-4-(phenylmethoxy)-)

Pyridine, 2-(3-azetidinylmethoxy)-4-(phenylmethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 2-(3-azetidinylmethoxy)-4-(phenylmethoxy)-
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- MDL: MFCD31700269
- Inchi: 1S/C16H18N2O2/c1-2-4-13(5-3-1)11-19-15-6-7-18-16(8-15)20-12-14-9-17-10-14/h1-8,14,17H,9-12H2
- InChI Key: PJRIPECWRWDEBZ-UHFFFAOYSA-N
- SMILES: C1(OCC2CNC2)=NC=CC(OCC2=CC=CC=C2)=C1
Pyridine, 2-(3-azetidinylmethoxy)-4-(phenylmethoxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 190702-2.500g |
2-(Azetidin-3-ylmethoxy)-4-benzyloxypyridine, 95% |
2270913-67-0 | 95% | 2.500g |
$2063.00 | 2023-09-07 |
Pyridine, 2-(3-azetidinylmethoxy)-4-(phenylmethoxy)- Related Literature
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
Additional information on Pyridine, 2-(3-azetidinylmethoxy)-4-(phenylmethoxy)-
Pyridine, 2-(3-azetidinylmethoxy)-4-(phenylmethoxy): A Comprehensive Overview
Pyridine, 2-(3-azetidinylmethoxy)-4-(phenylmethoxy) is a complex organic compound with the CAS registry number 2270913-67-0. This compound belongs to the class of pyridine derivatives, which are widely studied in various fields of chemistry due to their unique electronic properties and potential applications in drug design, material science, and environmental chemistry. The structure of this compound features a pyridine ring substituted with two distinct groups: a 3-azetidinylmethoxy group at the 2-position and a phenylmethoxy group at the 4-position. These substituents significantly influence the compound's chemical reactivity, stability, and biological activity.
The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. Its electron-deficient nature makes it an excellent platform for various substitution reactions. In this compound, the substitution pattern is critical as it determines the spatial arrangement of the substituents and their interactions with other molecules. The 3-azetidinylmethoxy group introduces a cyclic ether structure (azetidine) attached via a methylene bridge to the oxygen atom. This group adds complexity to the molecule by introducing a rigid structure and potential sites for hydrogen bonding. On the other hand, the phenylmethoxy group introduces an aromatic system connected via an ether linkage, which can enhance the molecule's lipophilicity and stability.
Recent studies have focused on understanding the synthesis and characterization of pyridine derivatives like Pyridine, 2-(3-azetidinylmethoxy)-4-(phenylmethoxy). Researchers have explored various synthetic pathways to efficiently construct this compound, including nucleophilic aromatic substitution, coupling reactions, and multicomponent synthesis strategies. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach using palladium-catalyzed cross-coupling reactions to assemble this compound with high yield and selectivity.
The chemical properties of this compound are influenced by its substituents. The electron-withdrawing effect of the pyridine ring enhances the electrophilic character of certain positions on the ring, making them susceptible to nucleophilic attack. The presence of electron-donating groups like methoxy can counteract this effect to some extent, leading to a balance in reactivity. This balance is crucial for applications in drug design where precise control over molecular interactions is essential.
In terms of biological activity, pyridine derivatives have shown promise in various therapeutic areas. For example, studies have indicated that certain pyridine-based compounds exhibit anti-inflammatory, antitumor, and antimicrobial properties. While specific data on Pyridine, 2-(3-azetidinylmethoxy)-4-(phenylmethoxy) are limited, its structural features suggest potential applications in these areas. The azetidine ring could act as a bioisostere for other cyclic structures commonly found in bioactive molecules, while the phenyl group could enhance pharmacokinetic properties such as absorption and distribution.
Another area of interest is the use of pyridine derivatives in material science. The ability to functionalize pyridine rings with various substituents allows for tailored properties in materials such as polymers, sensors, and catalysts. For instance, researchers have explored using pyridine-based monomers to create stimuli-responsive polymers that can change their properties under specific conditions. The unique combination of substituents in Pyridine, 2-(3-azetidinylmethoxy)-4-(phenylmethoxy) could make it an ideal candidate for such applications.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the azetidine ring introduces steric hindrance that could influence reaction pathways in catalytic processes. Additionally, molecular docking studies have suggested that this compound could bind to certain protein targets with high affinity, making it a potential lead molecule for drug discovery.
In conclusion, Pyridine, 2-(3-azetidinylmethoxy)-4-(phenylmethoxy) (CAS No: 2270913-67-0) is a versatile organic compound with significant potential in multiple fields due to its unique structure and functional groups. Ongoing research continues to uncover new applications and optimize its synthesis methods, positioning it as an important molecule in contemporary chemical research.
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